

(S)-N-(1H-Indole-3-acetyl)tryptophan-d4 CAS number and identifiers

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Compound of Interest

Compound Name: (S)-N-(1H-Indole-3-acetyl)tryptophan-d4

Cat. No.: B15560577

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Technical Guide: (S)-N-(1H-Indole-3-acetyl)tryptophan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4**, a deuterated derivative of the naturally occurring tryptophan conjugate of indole-3-acetic acid (IAA). This document details its chemical identifiers, likely applications in quantitative analysis, relevant experimental protocols, and the biochemical pathways in which its non-deuterated counterpart is involved.

Chemical Identifiers and Properties

While a specific CAS number for **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4** is not readily available in public chemical databases, it is recognized as a deuterium-labeled version of (S)-N-(1H-Indole-3-acetyl)tryptophan[1][2]. The deuteration, indicated by "-d4," typically involves the substitution of four hydrogen atoms with deuterium on the indole ring of the indole-3-acetyl moiety to serve as a stable isotope-labeled internal standard for mass spectrometry-based quantification.

For reference, the identifiers for the non-deuterated L-isomer and the racemic mixture are provided below.

Identifier	(S)-N-(1H-Indole-3-acetyl)tryptophan	N-(1H-Indole-3-acetyl)-DL-tryptophan
Synonyms	Indole-3-acetyl-L-tryptophan, IAA-L-Trp	N-(3-Indolylacetyl)-DL-tryptophan
CAS Number	57105-53-0[3][4][5]	87-32-1[6][7]
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₃ [3][4]	C ₂₁ H ₁₉ N ₃ O ₃
Molecular Weight	361.4 g/mol [3][4]	361.4 g/mol
IUPAC Name	(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid[4][5]	(2RS)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

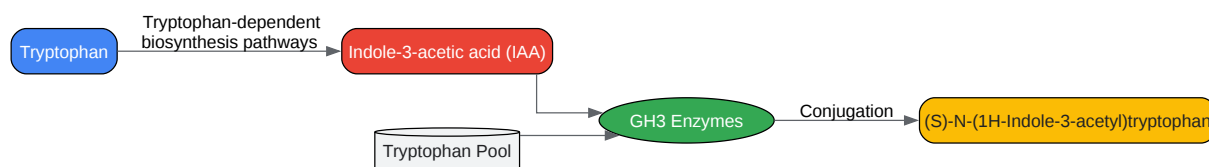
The primary application of **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4** is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of endogenous (S)-N-(1H-Indole-3-acetyl)tryptophan in biological matrices[8][9][10].

Biochemical Context and Signaling Pathways

(S)-N-(1H-Indole-3-acetyl)tryptophan is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). The formation of IAA conjugates is a key mechanism for regulating auxin homeostasis in plants[11][12]. These conjugates can serve as inactive storage forms, be targeted for degradation, or, in some cases, represent active forms of the hormone[11].

The biosynthesis of IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which adenylate IAA and then conjugate it to an amino acid[11][12]. The specific amino acid conjugated to IAA can determine its metabolic fate.

Below is a diagram illustrating the tryptophan-dependent biosynthesis of IAA and its subsequent conjugation to tryptophan.



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Caption: Tryptophan-dependent IAA biosynthesis and conjugation pathway.

Experimental Protocols: Quantitative Analysis of IAA-Tryptophan

While a specific protocol detailing the use of **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4** was not found in the available literature, a general methodology for the quantification of IAA-amino acid conjugates using a deuterated internal standard by LC-MS/MS can be outlined. This protocol is a composite based on established methods for analyzing auxin metabolites[8][9][10].

Objective

To accurately quantify the concentration of endogenous (S)-N-(1H-Indole-3-acetyl)tryptophan in a plant tissue sample using a stable isotope-labeled internal standard.

Materials

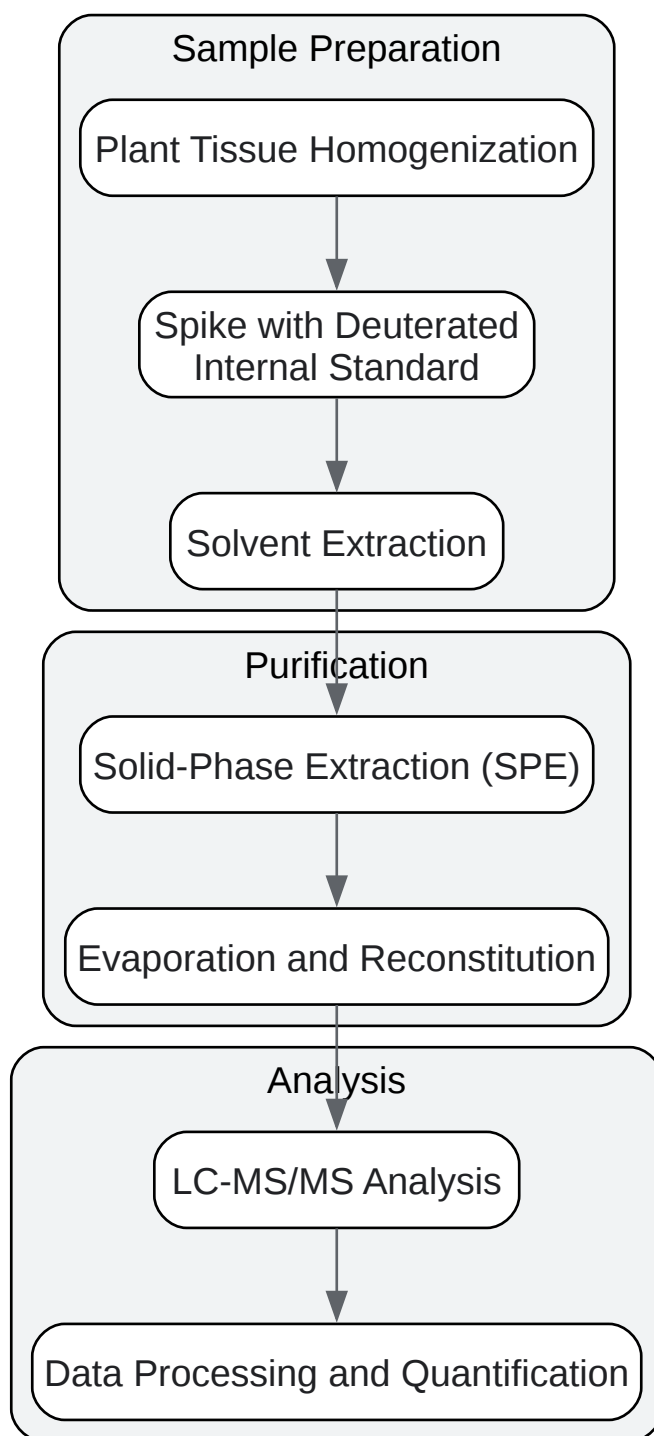
- Plant tissue (e.g., *Arabidopsis thaliana* seedlings)
- **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4** (Internal Standard)
- Extraction solvent (e.g., 80% methanol with 1% acetic acid)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Method

- Sample Preparation:
 - Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
 - Accurately weigh the tissue and add a known amount of the **(S)-N-(1H-Indole-3-acetyl)tryptophan-d4** internal standard.
 - Add ice-cold extraction solvent, vortex thoroughly, and incubate at -20°C.
 - Centrifuge to pellet debris and collect the supernatant.
- Purification:
 - Pass the supernatant through a pre-conditioned SPE cartridge to remove interfering compounds.
 - Wash the cartridge with a non-eluting solvent.
 - Elute the auxin conjugates with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect the parent and daughter ions for both the endogenous analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).
- Data Analysis:
 - Calculate the peak area ratio of the endogenous analyte to the internal standard.

- Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

The following diagram illustrates a typical workflow for this type of quantitative analysis.



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Caption: General workflow for quantitative analysis of auxin conjugates.

Conclusion

(S)-N-(1H-Indole-3-acetyl)tryptophan-d4 is a valuable tool for researchers in plant biology and related fields. Its use as an internal standard enables the precise and accurate quantification of its endogenous, non-deuterated counterpart, which is crucial for understanding the complex regulatory networks of auxin metabolism and signaling. The methodologies outlined in this guide provide a framework for the application of this and similar deuterated standards in advanced analytical studies.

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